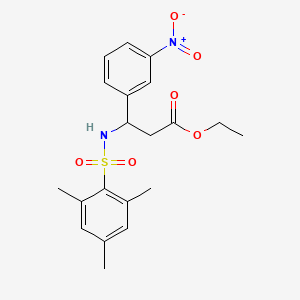

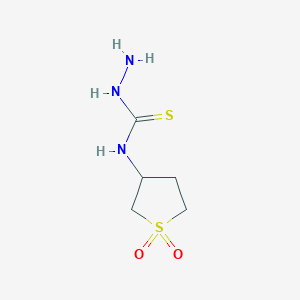

1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Properties

Lossen Rearrangement in Urea Synthesis : Thalluri et al. (2014) explored the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement for the synthesis of ureas. This method is noted for its good yields and mild reaction conditions, and its compatibility with various protecting groups, highlighting a potential application in synthesizing complex ureas like 1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea (Thalluri, Manne, Dev, & Mandal, 2014).

Cyclization to Form Carbocyclic Analogs of Nucleosides : Shealy and O'dell (1976) demonstrated the synthesis of carbocyclic analogs of uridine, 2′-deoxyuridine, and 3′-deoxyuridine through the treatment of hydroxyl derivatives of cis-3-aminocyclopentanemethanol with 3-ethoxyacryloyl isocyanate to form N-(3-ethoxyacryloyl)-N′-[hydroxy- or dihydroxy(hydroxy-methyl)cyclopentyl]ureas. This synthesis pathway could be relevant for the creation of analogs using 1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea (Shealy & O'dell, 1976).

Biological and Pharmacological Research

Inhibition of Physiologically Relevant Enzymes : Sujayev et al. (2016) investigated the inhibition of carbonic anhydrase and acetylcholinesterase by 2-(Methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a cyclic urea derivative. This indicates the potential of cyclic ureas like 1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea in enzyme inhibition studies (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

Antitumor Activity and Docking Study : Hu et al. (2018) synthesized 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea and evaluated its antitumor activity. This study could provide insight into the potential antitumor applications of similar urea derivatives (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).

Fluorescence Properties for Analyte Detection : Bohne, Ihmels, Waidelich, and Yihwa (2005) reported the solvatochromic fluorescence properties of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea for the detection of analytes like alcohols, carboxylic acids, and fluoride ions. This suggests that urea compounds such as 1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea could have applications in fluorescence-based detection systems (Bohne, Ihmels, Waidelich, & Yihwa, 2005).

properties

IUPAC Name |

1-cyclopentyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-14-10-6-5-9-13(14)15(21-2)11-17-16(19)18-12-7-3-4-8-12/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYZGPCYKLNUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)NC2CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2472823.png)

![3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2472824.png)

![9-(2-methoxyphenethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2472826.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2472836.png)

![4-Chlorobenzyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2472838.png)